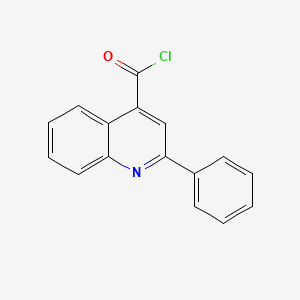

2-Phenylquinoline-4-carbonyl chloride

Overview

Description

2-Phenylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H10ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylquinoline-4-carbonyl chloride typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The general reaction scheme is as follows:

C16H11NO2+SOCl2→C16H10ClNO+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to 2-phenylquinoline-4-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative reactions can convert the phenyl group into various functional groups, such as carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Carboxylic Acids: Formed by the oxidation of the phenyl group.

Scientific Research Applications

Medicinal Chemistry

2-Phenylquinoline-4-carbonyl chloride is primarily recognized for its potential in developing new therapeutic agents. Its derivatives have been investigated for various biological activities:

-

Antimicrobial Activity :

- Studies indicate that quinoline derivatives exhibit significant antimicrobial properties against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- For example, structural modifications at the ortho-position of the phenyl group enhance antibacterial activity .

-

Anticancer Properties :

- Research has shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and enzyme inhibition .

- Case studies demonstrate its effectiveness against various cancer types, with specific derivatives showing high selectivity towards certain cancer cell lines .

-

Antiviral Effects :

- Some derivatives have shown potential antiviral properties by inhibiting viral replication through interference with viral enzymes or cellular receptors .

Organic Synthesis

The compound serves as a crucial intermediate in synthesizing various quinoline derivatives. Its reactivity allows it to participate in nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters .

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Nucleophilic Substitution | Amines | Amides |

| Nucleophilic Substitution | Alcohols | Esters |

| Nucleophilic Substitution | Thiols | Thioesters |

Material Science

In industrial applications, this compound is utilized in synthesizing specialty chemicals, including dyes and pigments. Its unique structure allows for the development of materials with specific optical and chemical properties.

Case Study 1: Antimicrobial Evaluation

A series of quinoline derivatives were synthesized from this compound and evaluated for their antimicrobial activity. The results indicated that certain compounds exhibited enhanced activity against Gram-positive and Gram-negative bacteria. For instance, modifications at specific positions on the phenyl ring led to improved efficacy against resistant strains .

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of derivatives synthesized from this compound demonstrated significant antiproliferative effects on various cancer cell lines. One derivative showed an IC50 value of less than 10 μM against lung carcinoma cells, indicating strong potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-Phenylquinoline-4-carbonyl chloride is primarily based on its ability to interact with biological macromolecules. In medicinal chemistry, derivatives of this compound have been shown to inhibit enzymes such as histone deacetylases (HDACs), leading to the modulation of gene expression and induction of apoptosis in cancer cells . The molecular targets include the active sites of enzymes, where the compound forms strong hydrophobic interactions and hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

- 2-Phenylquinoline-4-carboxylic acid

- 2-Phenylquinoline-4-carboxamide

- 2-Phenylquinoline-4-carboxylate esters

Uniqueness

2-Phenylquinoline-4-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for the formation of a wide variety of derivatives through nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

2-Phenylquinoline-4-carbonyl chloride, also known as 2-PQC-Cl, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by case studies and relevant research findings.

This compound has the molecular formula C₁₆H₁₁Cl₂NO and a CAS number of 7187-80-6. It appears as a white crystalline solid with a melting point between 120-123 °C. The compound features a quinoline scaffold, known for its presence in various biologically active molecules, and the carbonyl chloride functional group enhances its reactivity, making it suitable for further chemical modifications .

Antitumor Activity

Research indicates that derivatives of 2-PQC-Cl exhibit potent antitumor properties, particularly as histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer treatment by modulating gene expression associated with tumor progression. Studies have shown that modifications on the quinoline structure can significantly enhance the inhibitory potency against specific HDAC isoforms, particularly HDAC3 .

Case Study: HDAC Inhibition

- Compound : 2-Phenylquinoline derivatives

- Target : HDAC3

- Result : Potent antiproliferative effects observed in various cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of 2-PQC-Cl has been explored extensively. A series of derivatives were synthesized and evaluated for their antibacterial activities against several pathogens. For instance, compounds derived from 2-PQC-Cl showed significant activity against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness based on structural modifications .

Table 1: Antibacterial Activity of 2-PQC Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 5a | S. aureus | High |

| 5b | MRSA | Moderate |

| 5c | E. coli | High |

| 5d | P. aeruginosa | Low |

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, research has indicated that derivatives of 2-PQC-Cl may possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

The mechanism underlying the biological activity of 2-PQC-Cl primarily involves its reactivity as an acyl chloride. This functionality allows it to react with various nucleophiles, leading to the formation of diverse derivatives that can interact with biological targets such as enzymes and cellular receptors. For example, quinoline derivatives are known to bind to DNA and modulate enzyme activity, contributing to their anticancer effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications on the quinoline ring can enhance biological activity. For instance:

- The introduction of amino groups can serve as hydrogen bond donors, increasing binding affinity to target enzymes.

- Lipophilicity plays a crucial role; compounds with higher LogP values tend to exhibit better antibacterial activity due to improved membrane permeability .

Future Directions

Given the promising biological activities associated with 2-PQC-Cl and its derivatives, further research is warranted to explore:

- Optimization of Derivatives : Investigating how different substituents affect biological activity can lead to the development of more potent therapeutic agents.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and toxicity profiles of these compounds will be essential before clinical applications.

- Mechanistic Studies : Elucidating the precise mechanisms through which these compounds exert their effects will aid in rational drug design.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-phenylquinoline-4-carbonyl chloride?

The synthesis typically involves converting 2-phenylquinoline-4-carboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂). Key steps include:

- Refluxing the carboxylic acid with excess thionyl chloride at 80°C for 2 hours.

- Removing residual SOCl₂ under argon flow.

- Purifying the product via flash chromatography (30 g silica gel, 10% ethyl acetate in dichloromethane) . Table 1: Reaction Conditions

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| SOCl₂ | 80°C | 2 hr | 38.8% |

Q. What purification techniques are recommended for isolating this compound?

Flash chromatography with a silica gel stationary phase and dichloromethane/ethyl acetate (9:1 v/v) eluent is effective. Crystallization in dichloromethane/ethanol further enhances purity .

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : Confirm structural integrity (e.g., δ 3.85 ppm for methoxy groups in derivatives).

- ESI-MS : Verify molecular weight (e.g., [M+H]⁺ = 355.4 for carboxamide derivatives).

- X-ray crystallography : Resolve molecular geometry (applied to analogous quinoline derivatives) .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and personal protective equipment (gloves, lab coat).

- Avoid inhalation, skin contact, or ingestion; rinse exposed areas with water for 15 minutes.

- Store in airtight containers, away from ignition sources, and ensure access to emergency showers/eye wash stations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Test alternatives to dichloromethane (e.g., toluene) for better solubility.

- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate acyl chloride formation.

- Reaction monitoring : Use TLC or in-situ IR to track progress and minimize side reactions. Table 2: Optimization Variables

| Variable | Impact |

|---|---|

| Solvent | Affects reaction rate and byproduct formation |

| Catalyst | Reduces reaction time |

| Temperature | Higher temps may degrade sensitive groups |

Q. How to analyze and resolve byproducts formed during synthesis?

- LC-MS : Identify impurities via mass fragmentation patterns.

- Column chromatography : Separate byproducts using gradient elution.

- Computational modeling : Predict reactivity pathways (e.g., DFT calculations for intermediates) .

Q. What computational methods predict the reactivity of this compound?

- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites.

- Molecular docking : Predict binding affinity for biological targets (e.g., enzymes) .

Q. How to design experiments to evaluate the biological activity of derivatives?

- Antimicrobial assays : Test against bacterial/fungal strains using MIC (Minimum Inhibitory Concentration) protocols.

- Anticancer screening : Use cell viability assays (e.g., MTT) on cancer cell lines.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy groups) and correlate with activity .

Q. Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Scale-up adjustments : Optimize stirring efficiency and heat distribution.

- Continuous flow chemistry : Improve reproducibility and reduce reaction time .

Q. What crystallographic techniques resolve structural ambiguities?

- Single-crystal X-ray diffraction : Determine bond lengths/angles (e.g., mean C–C = 0.003 Å in analogous compounds).

- Powder XRD : Assess crystallinity and polymorphism .

Q. How to mitigate decomposition during storage?

- Stabilizers : Add desiccants (e.g., molecular sieves) to prevent hydrolysis.

- Inert atmosphere : Store under argon or nitrogen to avoid oxidation .

Q. Data Contradictions and Validation

Q. How to reconcile discrepancies in reported spectral data?

- Cross-validate : Compare NMR/MS with published data (e.g., PubChem, DSSTox).

- Reproducibility tests : Repeat synthesis under standardized conditions .

Properties

IUPAC Name |

2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHGMYUEOXZDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.